![molecular formula C17H11FN2O3S B281772 N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281772.png)
N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of phospholipase D (PLD), an enzyme that plays an important role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal reorganization.
Mécanisme D'action
N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide inhibits PLD activity by binding to the active site of the enzyme and preventing the hydrolysis of phosphatidylcholine to generate phosphatidic acid. This leads to a decrease in the levels of phosphatidic acid, which is a key signaling molecule involved in various cellular processes.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to have various biochemical and physiological effects, depending on the cell type and the specific process being studied. It has been shown to inhibit cell migration and invasion in cancer cells, and to induce apoptosis in some cancer cell lines. It has also been shown to modulate the activity of various signaling pathways, including the Akt/mTOR pathway and the ERK pathway.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has several advantages as a research tool, including its potency and specificity for PLD, its ability to inhibit PLD activity in various cell types, and its ability to modulate various cellular processes. However, it also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research involving N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, including the investigation of its effects on PLD isoforms, the development of more potent and specific PLD inhibitors, and the exploration of its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanisms underlying the various biochemical and physiological effects of N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide in different cell types and processes.
Méthodes De Synthèse
N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can be synthesized by a two-step process involving the reaction of 2-bromo-N-(2-fluorophenyl)benzamide with 5-aminosalicylic acid followed by the reaction with thionyl chloride and triethylamine.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been used in various scientific research studies to investigate the role of PLD in different cellular processes. It has been shown to inhibit PLD activity in various cell types, including cancer cells, and has been used to study the role of PLD in cell migration, invasion, and proliferation. N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has also been used to study the regulation of PLD by various signaling pathways, including Rho GTPases and protein kinase C.
Propriétés
Formule moléculaire |
C17H11FN2O3S |
|---|---|
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
N-(2-fluorophenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C17H11FN2O3S/c18-12-6-1-2-7-13(12)20-24(22,23)15-9-8-14-16-10(15)4-3-5-11(16)17(21)19-14/h1-9,20H,(H,19,21) |
Clé InChI |
VCYRDIWXQDFBJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O)F |
SMILES canonique |
C1=CC=C(C(=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281695.png)
![4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281696.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B281701.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide](/img/structure/B281702.png)
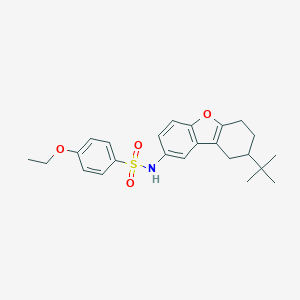
![2,5-dichloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281708.png)
![4-tert-butyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281711.png)
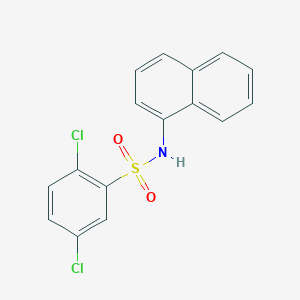
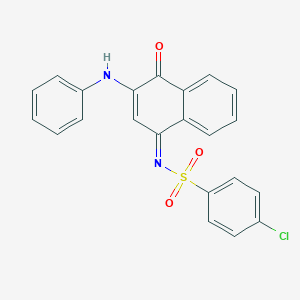
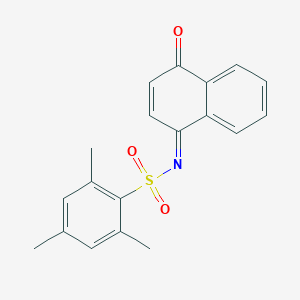
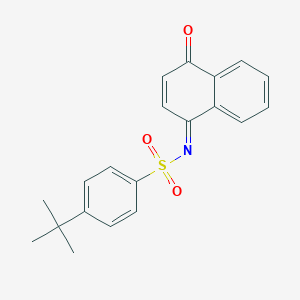
![Isopropyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281720.png)
![N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B281724.png)
![Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281726.png)